3-Chloropropylsilanetriol
Overview
Description
3-Chloropropylsilanetriol is an organosilanetriol that has garnered significant interest due to its high reactivity and versatility in various chemical applications. It is particularly valued for its role in the synthesis of polyhedral oligosilsesquioxanes and other polymetallasilsesquioxanes. These compounds are essential in the development of nanostructured materials and surface modifications.
Preparation Methods
3-Chloropropylsilanetriol is typically synthesized through the controlled hydrolysis of 3-chloropropyltrimethoxysilane in water or a methanol-water mixture under slightly acidic conditions. The reaction is followed by solvent evaporation under reduced pressure, resulting in crystalline this compound. This process may also yield a small percentage of the self-condensation dimer, 1,3-di(3-chloropropyl)-1,1,3,3-tetrahydroxydisiloxane .
Chemical Reactions Analysis
3-Chloropropylsilanetriol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the gamma position to silicon can easily undergo nucleophilic displacement, making it a versatile intermediate for further chemical modifications.
Polycondensation: This compound can be polymerized to form polyhedral oligosilsesquioxanes, which are valuable in polymer and materials chemistry.
Common reagents used in these reactions include water, methanol, and various nucleophiles. The major products formed from these reactions are functionalized polysilsesquioxanes and polymetallasilsesquioxanes.
Scientific Research Applications
3-Chloropropylsilanetriol is widely used in scientific research due to its ability to form reactive layers on material surfaces. Its applications include:
Polymer Chemistry: Used as a monomer for the synthesis of polyhedral oligosilsesquioxanes, which are essential in creating nanostructured materials.
Surface Modification: Employed to modify the surfaces of various materials, enhancing their reactivity and functionality.
Nanotechnology: Utilized in the development of nanostructured materials with specific properties for advanced technological applications.
Mechanism of Action
The mechanism of action of 3-chloropropylsilanetriol primarily involves its high reactivity due to the presence of the chloropropyl groupThe compound’s ability to undergo polycondensation also contributes to its effectiveness in forming complex polymeric structures .
Comparison with Similar Compounds
3-Chloropropylsilanetriol is unique due to its high reactivity and versatility. Similar compounds include:
3-Aminopropylsilanetriol: Used for similar applications but introduces amino groups instead of chlorine.
Vinyltriethoxysilane: Another reactive silane used for surface modifications but with different functional groups.
These compounds share similar applications but differ in their specific functional groups, which influence their reactivity and the types of modifications they can achieve .
Properties
IUPAC Name |
3-chloropropyl(trihydroxy)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHFPMIQMVOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](O)(O)O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClO3Si | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214682 | |
Record name | 3-Chloropropylsilanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.64 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64426-41-1 | |
Record name | 3-Chloropropylsilanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064426411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloropropylsilanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLOROPROPYLSILANETRIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS4E1I1B7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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